![molecular formula C19H21ClN2O4S B6499623 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954095-61-5](/img/structure/B6499623.png)

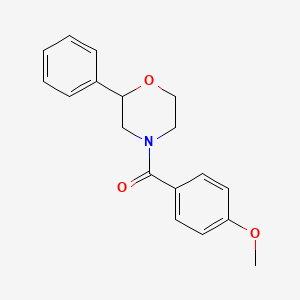

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CMPO) is a synthetic sulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 375.9 g/mol, and is soluble in water and ethanol. CMPO has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

科学的研究の応用

Medicinal Chemistry and Drug Development

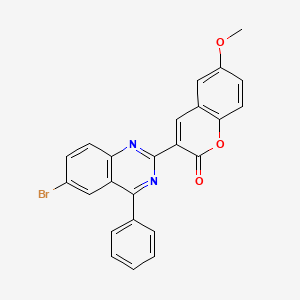

Targeting Protein-Protein Interactions: VU0630368-1 has been investigated for its potential as a modulator of protein-protein interactions. Researchers have explored its binding affinity to specific protein targets involved in disease pathways. By disrupting these interactions, the compound may offer therapeutic benefits in conditions such as cancer, neurodegenerative diseases, and inflammation .

Glyburide Synthesis Intermediate: The compound serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Its role in glyburide production underscores its relevance in pharmaceutical chemistry .

Organic Synthesis

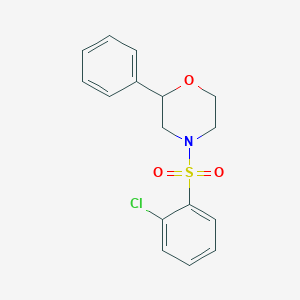

Protodeboronation Reactions: VU0630368-1 has been employed in catalytic protodeboronation reactions. These reactions allow for the removal of boron groups from pinacol boronic esters, leading to the formation of valuable organic compounds. Researchers have utilized this methodology in the synthesis of natural products and bioactive molecules .

Chemical Biology

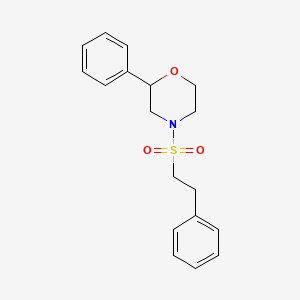

Investigating Benzylic Position Reactivity: Given its benzylic structure, VU0630368-1 provides a platform for studying reactivity at the benzylic position. Researchers explore its behavior in substitution reactions, including SN1 and SN2 pathways. Understanding these reactions contributes to our knowledge of aromatic compounds and reaction mechanisms .

Computational Chemistry

Molecular Docking Studies: In silico studies involving VU0630368-1 utilize molecular docking techniques to predict its binding interactions with specific protein targets. These simulations aid in drug discovery by identifying potential binding sites and guiding chemical modifications for improved efficacy .

Materials Science

Functionalized Sulfonamides: Researchers investigate the incorporation of sulfonamide moieties, such as the one present in VU0630368-1, into materials. These functionalized sulfonamides may enhance material properties, such as solubility, stability, or reactivity, for applications in polymers, coatings, or sensors .

Pharmacology

Toxicity and Safety Assessment: Studies assess the safety profile of VU0630368-1, examining its potential toxicity, metabolic pathways, and pharmacokinetics. Such evaluations are crucial for determining its suitability as a drug candidate .

作用機序

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes in cellular processes .

Mode of Action

It’s known that many compounds exert their effects by binding to their target proteins or enzymes, altering their function, and leading to changes in cellular processes .

Biochemical Pathways

It’s common for such compounds to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

It’s noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for a similar compound .

Result of Action

It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and mode of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

特性

IUPAC Name |

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAFKWJTGANFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)

![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)

![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)

![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)

![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)

![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)

![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)